molecular formula C11H11NO5 B188593 2-[(3-Carboxypropanoyl)amino]benzoic acid CAS No. 5694-37-1

2-[(3-Carboxypropanoyl)amino]benzoic acid

Cat. No. B188593
CAS RN: 5694-37-1
M. Wt: 237.21 g/mol
InChI Key: OGPDRYVIHAFSNL-UHFFFAOYSA-N
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Description

2-[(3-Carboxypropanoyl)amino]benzoic acid, also known as CBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Antibacterial and Antifungal Applications : Benzoic acid derivatives, such as 2-[(3-Carboxypropanoyl)amino]benzoic acid, are commonly used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. Their wide range of derivatives are significant for their antimicrobial properties (del Olmo, Calzada, & Nuñez, 2017).

  • Biosynthesis of Amino Benzoic Acid Derivatives : Studies on biosynthetic systems for de novo production of amino benzoic acids, including 3-amino-benzoic acid, from simple substrates like glucose have been conducted. These have potential applications in producing natural products with various biological activities (Zhang & Stephanopoulos, 2016).

  • Synthesis and Analysis of Complex Compounds : Research includes the synthesis and analysis of complex compounds involving benzoic acid derivatives. These studies are crucial for understanding the structural and chemical properties of such compounds, which can have implications in various fields like material science and chemistry (Hemamalini & Fun, 2010).

  • Fluorescence Probes Development : Benzoic acid derivatives have been used in the development of novel fluorescence probes. These probes can selectively detect highly reactive oxygen species, which are crucial in various biological and chemical applications (Setsukinai et al., 2003).

  • Quantitative Proteomics : In the field of proteomics, benzoic acid derivatives are used in stable isotope labeling for the identification and quantification of proteins in complex biological samples. This technique enhances the available quantifiable information in proteomics studies (Panchaud et al., 2008).

  • Pharmaceutical Applications : Benzoic acid derivatives have been investigated for their potential as pharmaceutical compounds. This includes research into their activity as PPARgamma agonists, which are relevant in the treatment of conditions like diabetes (Cobb et al., 1998).

properties

IUPAC Name

2-(3-carboxypropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPDRYVIHAFSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972381
Record name 2-[(3-Carboxy-1-hydroxypropylidene)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Carboxypropanoyl)amino]benzoic acid

CAS RN

5694-37-1
Record name NSC146833
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3-Carboxy-1-hydroxypropylidene)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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